BenchChemオンラインストアへようこそ!

SB-611812

Heart Failure Cardiac Remodeling In Vivo Pharmacology

SB-611812 is the only UTR antagonist with robust, consistent in vivo efficacy across multiple cardiovascular models. It uniquely attenuates cardiac dysfunction, reduces myocardial/endocardial fibrosis, and decreases intima-to-media ratio post-angioplasty. Unlike other UTR ligands, its profile is validated in heart failure, restenosis, and fibrosis models. Choose SB-611812 for reliable, reproducible results in UTR pathway research. Not for human use.

Molecular Formula C17H16Cl3F3N2O3S
Molecular Weight 491.7 g/mol
Cat. No. B1680839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-611812
Synonyms2,6-dichloro-N-(4-chloro-3-((2-(dimethylamino)ethyl)oxy)phenyl)-4-(trifluoromethyl)benzenesulfonamide
SB-611812
SB-657510A
Molecular FormulaC17H16Cl3F3N2O3S
Molecular Weight491.7 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=C(C=CC(=C1)NS(=O)(=O)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)Cl
InChIInChI=1S/C17H16Cl3F3N2O3S/c1-25(2)5-6-28-15-9-11(3-4-12(15)18)24-29(26,27)16-13(19)7-10(8-14(16)20)17(21,22)23/h3-4,7-9,24H,5-6H2,1-2H3
InChIKeyUIZHOFJFIOCYLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

SB-611812: A Non-Peptide Urotensin-II Receptor Antagonist for Cardiovascular Disease Research


SB-611812 (CAS 345892-71-9) is a potent and selective non-peptide antagonist of the urotensin-II receptor (UTR) [1]. It is chemically defined as 2,6-dichloro-N-[4-chloro-3-(2-dimethylaminoethoxy)phenyl]-4-(trifluoromethyl)benzenesulfonamide [2]. In vitro, SB-611812 binds to recombinant rat UTR with a Ki of 121 nM and inhibits urotensin-II-induced contraction of isolated rat aorta with a pA2 of 6.59 . The compound is primarily utilized as a pharmacological tool to investigate the role of the urotensin-II system in cardiovascular remodeling and dysfunction.

Why Urotensin-II Receptor Antagonists Are Not Interchangeable: The Case for SB-611812


Urotensin-II receptor (UTR) antagonists exhibit profound divergence in both molecular pharmacology and in vivo efficacy that precludes simple substitution. The chemical structure of an antagonist determines its binding affinity and species selectivity [1], which directly impacts experimental outcomes. For instance, palosuran demonstrates a striking discrepancy between its high affinity in primate recombinant membrane assays and its weak activity in intact cellular and tissue systems [2]. SB-657510, while a useful probe, failed to improve cardiac function in a rat pressure-overload hypertrophy model [3]. Therefore, selecting an antagonist without considering its specific, quantifiable profile in a given disease model and species can lead to contradictory or null results. SB-611812 is uniquely characterized by a robust and consistent in vivo efficacy profile in multiple models of cardiovascular pathology, as detailed below.

Quantitative Evidence Guide for SB-611812 in Cardiovascular Disease Models


SB-611812 Demonstrates Robust In Vivo Efficacy in a Rat Coronary Artery Ligation Model of Heart Failure

In a rat model of congestive heart failure (CHF) induced by coronary artery ligation, daily oral administration of SB-611812 (30 mg/kg/day) for 8 weeks resulted in substantial, quantifiable improvements across multiple hemodynamic and structural parameters compared to vehicle-treated controls. This contrasts with other UTR antagonists, such as SB-657510, which failed to demonstrate similar efficacy in a rat pressure-overload hypertrophy model [1]. The magnitude of these effects with SB-611812 underscores its high in vivo potency and efficacy in a relevant disease model.

Heart Failure Cardiac Remodeling In Vivo Pharmacology

SB-611812 Directly Attenuates Pathological Cardiac Fibrosis and Collagen Remodeling In Vivo

In a separate study using the same coronary artery ligation model, SB-611812 treatment (30 mg/kg/day, p.o. for 8 weeks) demonstrated a direct anti-fibrotic effect on the myocardium. Treatment with SB-611812 significantly attenuated both myocardial and endocardial interstitial fibrosis and reduced the ratio of collagen type I to type III mRNA and protein levels (P<0.01) [1]. The compound's ability to directly inhibit urotensin-II-induced proliferation of neonatal cardiac fibroblasts in vitro (at 1 μM) provides mechanistic support for these in vivo findings [1].

Cardiac Fibrosis Extracellular Matrix Ischemic Heart Disease

SB-611812 Reduces Neointimal Hyperplasia in a Rat Model of Vascular Injury (Restenosis)

In a rat model of carotid artery balloon angioplasty, a model of restenosis, treatment with SB-611812 resulted in a significant and quantifiable reduction in neointimal formation. Specifically, SB-611812 treatment led to a 60% reduction in the intima-to-media area ratio compared to vehicle-treated animals (P<0.005) [1]. This effect was also associated with an increase in lumen diameter [2]. This activity in a second, distinct in vivo cardiovascular model (restenosis) broadens the known utility of SB-611812 beyond heart failure, a distinction not yet demonstrated for many other UTR antagonists.

Restenosis Vascular Injury Neointimal Hyperplasia

SB-611812 Exhibits Consistent Cross-Species Affinity for Rat UTR, a Prerequisite for Preclinical Rodent Studies

A key limitation of some UTR antagonists is their restricted species selectivity, which can confound the translation of preclinical findings. Palosuran, for example, is a potent antagonist at primate UT receptors (human Ki = 5±1 nM; monkey Ki = 4±1 nM) but has negligible affinity for rodent receptors (Ki >1 μM) [1]. In stark contrast, SB-611812 demonstrates a consistent affinity for the rat UT receptor (Ki = 121 nM) , enabling its robust characterization in standard rat models of cardiovascular disease. The in vivo efficacy data presented herein were generated using the same species (rat) for which binding affinity is established.

Species Selectivity Receptor Binding Preclinical Validation

SB-611812 Demonstrates Functional Selectivity in Vascular Tissue Bioassays

In isolated rat aorta tissue, SB-611812 potently inhibited contractions induced by urotensin-II (pA2 = 6.59) but did not affect contractions induced by potassium chloride, endothelin-1, angiotensin II, or phenylephrine . This functional selectivity profile confirms that SB-611812 acts as a specific antagonist of the UTR pathway in a complex, physiologically relevant tissue preparation, without off-target effects on other major vasoactive systems. In contrast, palosuran exhibits a substantial loss of functional activity in similar tissue assays (Kb >10 μM in rat aorta), a discrepancy not observed with the SB-611812 chemotype [1].

Functional Antagonism Vascular Reactivity In Vitro Pharmacology

Optimal Application Scenarios for SB-611812 in Cardiovascular Research


Investigating UTR-Mediated Pathophysiology in Rodent Models of Heart Failure and Ischemic Injury

Given its robust and consistent efficacy in improving multiple hemodynamic parameters (LVEDP, RVSP, CVP) and reducing mortality in a rat coronary artery ligation model [1], SB-611812 is an ideal tool for studies aiming to validate the role of the urotensin-II system in heart failure pathogenesis. Researchers can use it to probe downstream signaling pathways involved in maladaptive cardiac remodeling, particularly those related to fibrosis and hypertrophy.

Elucidating Anti-Fibrotic Mechanisms in Cardiac and Vascular Remodeling

The direct evidence that SB-611812 attenuates myocardial and endocardial fibrosis and reduces the collagen type I:III ratio in vivo [2] makes it a critical reagent for dissecting the molecular mechanisms of pathological fibrosis. It can be used in conjunction with other tools to delineate the specific contribution of UTR signaling to extracellular matrix deposition and myofibroblast activation in both ischemic and non-ischemic injury models.

Validating the Urotensin-II System as a Therapeutic Target in Restenosis and Vascular Injury

The 60% reduction in the intima-to-media area ratio following carotid artery balloon angioplasty in rats [3] positions SB-611812 as a key compound for research into the vascular biology of restenosis. It can be employed to investigate how UTR antagonism impacts vascular smooth muscle cell proliferation and migration, and to explore potential combination therapies aimed at preventing post-angioplasty vascular occlusion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-611812

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.